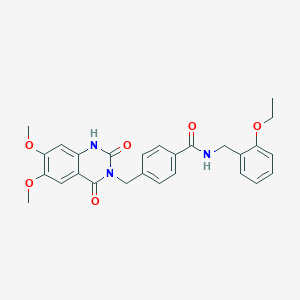
4-((6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(2-ethoxybenzyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-((6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(2-ethoxybenzyl)benzamide is a useful research compound. Its molecular formula is C27H27N3O6 and its molecular weight is 489.528. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-((6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(2-ethoxybenzyl)benzamide is a synthetic compound with significant potential in medicinal chemistry, particularly in oncology. Its complex structure features a quinazoline derivative known for its biological activity, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are often implicated in cancer progression.
- Molecular Formula : C30H32N4O6
- Molecular Weight : 544.6 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with specific molecular targets such as CDKs. By inhibiting these kinases, the compound can disrupt cell cycle progression, which is a critical mechanism in cancer therapy. Additionally, studies utilizing molecular docking simulations have provided insights into its binding affinity and mechanism of action at the molecular level.
Inhibition of Cyclin-dependent Kinases (CDKs)
Research indicates that this compound exhibits significant inhibitory activity against CDK enzymes. This inhibition is essential for controlling cellular proliferation and has therapeutic implications for various cancers. The following table summarizes some related compounds and their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Palbociclib | Cyclin-dependent kinase 4/6 inhibitor | Approved for breast cancer treatment |
| Abemaciclib | Selective CDK 4/6 inhibitor | Used in breast cancer therapy |
| Roniciclib | Non-selective CDK inhibitor | Under investigation for various cancers |
| Target Compound | Unique cyclopropyl group and dual inhibition mechanism | Potential applications in oncology |
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have shown that the compound effectively inhibits the proliferation of various cancer cell lines by targeting CDK pathways. The compound's selectivity for certain CDKs over others suggests a potential for reduced side effects compared to non-selective inhibitors.
- Molecular Docking Studies : Molecular docking simulations have confirmed a strong binding affinity to CDK enzymes, indicating that the structural features of the compound enhance its inhibitory activity. This aspect is crucial for developing effective cancer therapies that can overcome resistance mechanisms commonly seen in tumor cells.
- Comparative Analysis : A comparative analysis with other quinazoline derivatives has demonstrated that this compound exhibits superior activity against specific CDK targets. This positions it as a promising candidate for further development in cancer therapeutics.
Eigenschaften
IUPAC Name |
4-[(6,7-dimethoxy-2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(2-ethoxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O6/c1-4-36-22-8-6-5-7-19(22)15-28-25(31)18-11-9-17(10-12-18)16-30-26(32)20-13-23(34-2)24(35-3)14-21(20)29-27(30)33/h5-14H,4,15-16H2,1-3H3,(H,28,31)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYFYVHIZFIVHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC(=C(C=C4NC3=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














